5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one
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Overview
Description
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and reactivity It belongs to the class of dioxinones, which are characterized by a dioxin ring fused with other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with benzyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxinone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and efficiency. The reaction parameters are closely monitored, and advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring into more reduced forms, such as alcohols.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the dioxinone ring .
Major Products Formed
The major products formed from these reactions include benzyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A closely related compound with similar reactivity but lacking the benzyl group.
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine: Another compound with a similar structure but different functional groups.
Uniqueness
This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
87769-41-3 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
5-benzyl-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H16O3/c1-10-12(9-11-7-5-4-6-8-11)13(15)17-14(2,3)16-10/h4-8H,9H2,1-3H3 |
InChI Key |
JMRFQMZJTNELTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(O1)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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